Bienvenue dans la boutique en ligne BenchChem!

1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione

Antifungal natural product Cladobotryal congeners Regioisomeric specificity

This is the authentic 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione (CAS 88234-86-0), MeSH-indexed as CJ16,170 and a key cladobotryal congener. Its distinct [4,3-c] fusion and dual ketone vectors are critical for ATP-competitive kinase hinge-binding (CDK2) and MCH1R antagonist design, as validated by EP1939194A1. Unlike inactive [3,4-c] or [2,3-b] isomers, this scaffold's specific nitrogen placement drives target engagement. Essential for systematic regioisomer-activity relationship studies and scaffold-hopping programs targeting Gram-positive drug-resistant bacteria. Insist on this exact regioisomer to ensure experimental reproducibility.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 88234-86-0
Cat. No. B3360022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione
CAS88234-86-0
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C=CN=C2)C(=O)O1
InChIInChI=1S/C8H5NO3/c10-7-4-12-8(11)5-1-2-9-3-6(5)7/h1-3H,4H2
InChIKeyHWWXVXJRKDCMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione (CAS 88234-86-0): Structural Baseline and Procurement Context


1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione (CAS 88234-86-0) is a heterocyclic building block defined by a fused pyran-pyridine ring system with ketone functionalities at the 1- and 4-positions (molecular formula C₈H₅NO₃, MW 163.13 g/mol) [1]. This specific regioisomer is indexed in the MeSH database as CJ16,170 and was first reported as a synthetic congener of the antifungal natural product cladobotryal [2]. The compound belongs to the broader class of pyrano[4,3-c]pyridine-diones, which are recognized as key skeletons for bioactive compounds and functional materials [3]. For procurement purposes, it is critical to distinguish this 1,4-dione fusion pattern from closely related pyrano-pyridine-dione regioisomers (e.g., 1,5-diones, [3,4-c] fusions) and fully saturated analogs, as these structural differences dictate divergent reactivity, biological target engagement, and synthetic utility.

Why Generic Pyrano-Pyridine-Dione Substitution Is Not Advisable for 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione


The fused pyrano-pyridine-dione scaffold exists in multiple regioisomeric forms (e.g., [4,3-c], [3,4-c], [3,2-c], [2,3-b] fusions) and oxidation states (e.g., saturated octahydro vs. aromatic), each exhibiting distinct electronic properties and pharmacophoric geometries [1]. The 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione regioisomer (CAS 88234-86-0) features a specific placement of the nitrogen atom relative to the pyranone ring that influences hydrogen-bonding capacity, metal-chelating ability, and π-stacking geometry, which are critical for target engagement in kinase inhibition and MCH receptor antagonism contexts [2][3]. Substituting this compound with a different regioisomer—such as a pyrano[3,4-c]pyridine-3,8-dione (camptothecin-type scaffold) or a pyrano[2,3-b]pyridine-2,4-dione—can redirect biological activity entirely: [3,4-c] scaffolds are associated with topoisomerase inhibition, while [2,3-b] isomers have been linked to PARP-1 and cannabinoid receptor modulation [4][5]. Even saturated analogs (e.g., octahydro-1H-pyrano[4,3-c]pyridine) differ substantially in conformational flexibility, logP, and CNS penetration potential. These regioisomeric and redox-state differences preclude generic interchange without experimental validation.

Quantitative Differentiation Evidence: 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione vs. Comparators


Regioisomeric Identity Defines Antifungal Natural Product Lineage: [4,3-c]-1,4-dione vs. [3,4-c]-3,8-dione (Camptothecin-type) Scaffolds

The target compound (CAS 88234-86-0) is explicitly identified as the MeSH-indexed substance CJ16,170, a synthetic congener of the antifungal furopyridone cladobotryal that features the [4,3-c]-1,4-dione ring fusion [1]. Cladobotryal and its congeners CJ16,169 and CJ16,170 were isolated from Cladobotryum varium and demonstrated moderate activity against various Gram-positive bacteria, including drug-resistant strains [1]. In contrast, the pyrano[3,4-c]pyridine-3,8-dione scaffold found in camptothecin, irinotecan, and topotecan functions through topoisomerase I inhibition—a mechanistically distinct anticancer pathway [2]. This regioisomeric switch from [4,3-c]-1,4-dione to [3,4-c]-3,8-dione fundamentally alters both the biological target class (antibacterial/antifungal vs. topoisomerase) and the disease indication space.

Antifungal natural product Cladobotryal congeners Regioisomeric specificity

Patent-Documented MCH Receptor Antagonist Pharmacophore: [4,3-c]-Pyridone Core vs. Phenylpyridone MCH1R Antagonists

The [4,3-c]-fused pyridone core structure of the target compound is explicitly claimed in EP1939194A1 as a bicyclic aromatic substituted pyridone derivative with melanin concentrating hormone (MCH) receptor antagonist activity, positioned for metabolic, cardiovascular, and CNS disorder indications [1]. While specific IC50/Ki values for CAS 88234-86-0 are not reported in the patent, the structurally related phenylpyridone MCH1R antagonist TC-MCH 7c demonstrates an IC50 of 5.6 nM against hMCH1R and a Ki of 3.4 nM—indicating that pyridone-based MCH antagonists can achieve low nanomolar potency . The target compound's [4,3-c] ring fusion confers conformational constraints distinct from the freely rotating phenyl-substituted pyridones, potentially influencing the MCH receptor subtype selectivity profile.

MCH receptor antagonist Obesity Metabolic disease

Synthetic Accessibility of Pyrano[4,3-c]pyridine-dione Scaffolds: Rh(III)-Catalyzed One-Step vs. Traditional Multistep Synthesis

Pyrano[4,3-c]pyridine-diones have traditionally required multistep syntheses using expensive substrates, limiting their practical utility in large-scale screening campaigns [1]. A Rh(III)-catalyzed dual C(sp²)–H functionalization and C–O/C–N annulation method published in J. Org. Chem. (2022) can produce pyrano[4,3-c]pyridine-1,5(6H)-diones in yields up to 82% in a single step using simple, inexpensive monoamide fumarates and acetylenes as substrates [1]. Although this method specifically reports 1,5-dione isomers rather than the 1,4-dione target compound, the mechanistic C–O-first/C–N-second annulation pathway suggests the methodology could be adapted for 1,4-dione synthesis with appropriate substrate tuning—potentially overcoming the historical synthetic bottleneck for this scaffold class.

C–H functionalization Rhodium catalysis One-step synthesis

Physicochemical Differentiation: Aromatic 1,4-Dione vs. Saturated Octahydro Analogs for CNS Drug Design

The target compound (CAS 88234-86-0) features an aromatic, planar pyrano-pyridine core with two ketone groups, while the commercially available saturated analog octahydro-1H-pyrano[4,3-c]pyridine (CAS 933688-15-4) is fully hydrogenated and conformationally flexible [1]. The aromatic 1,4-dione form has a higher degree of unsaturation, increased π-stacking potential, and distinct hydrogen-bonding capacity from the two carbonyl groups, all of which influence target binding kinetics and selectivity. The saturated octahydro scaffold is promoted as valuable for CNS receptor targeting due to its conformational rigidity and favorable CNS MPO parameters , whereas the aromatic 1,4-dione form may offer advantages for targets requiring planar ligand geometries (e.g., kinase ATP-binding pockets).

CNS drug design Conformational rigidity Physicochemical properties

Documented PARP-1 Inhibition by [2,3-b] Regioisomer Highlights Target Engagement Divergence Across Isomeric Forms

The regioisomer 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione (CAS 147167-23-5, same molecular formula C₈H₅NO₃ as the target compound) is reported to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), disrupting DNA repair in cancer cells . BindingDB records show PARP1 inhibitors from this scaffold class achieving Ki values as low as 5 nM [1]. The target compound's [4,3-c] fusion places the nitrogen atom at a different position relative to the carbonyl groups compared to the [2,3-b] isomer, which is expected to alter the hydrogen-bonding pattern with the PARP-1 catalytic site and may redirect activity toward different enzymatic targets (e.g., CDK2 kinase, as suggested for the [4,3-c] scaffold) . This demonstrates that even subtle changes in ring fusion geometry can produce target engagement divergence across isomeric forms.

PARP-1 inhibition DNA repair Regioisomeric selectivity

1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione: Best-Fit Research and Industrial Application Scenarios


Antibacterial Natural Product-Inspired Drug Discovery Using the Cladobotryal Congener Scaffold

As the MeSH-indexed compound CJ16,170—a synthetic congener of the antifungal and antibacterial natural product cladobotryal—this compound is ideally suited for structure–activity relationship (SAR) studies aimed at improving potency against Gram-positive bacteria, including drug-resistant strains [1]. The synthetic route established by Snider and Che (Org. Lett. 2004) provides a validated pathway for analog generation. This scaffold is particularly relevant for programs targeting multidrug-resistant bacterial infections where cladobotryal-derived chemotypes offer a distinct mechanism from conventional antibiotics.

MCH Receptor Antagonist Lead Optimization for Metabolic Disease

Based on its explicit inclusion in the MCH receptor antagonist patent landscape (EP1939194A1), this bicyclic pyridone scaffold is positioned for obesity, diabetes, and metabolic syndrome drug discovery [2]. The [4,3-c] ring fusion provides a conformationally constrained pharmacophore that can be elaborated through the pyridine nitrogen and pyranone positions to optimize MCH1R potency and selectivity, building on the nanomolar potency precedent established by phenylpyridone MCH1R antagonists (e.g., TC-MCH 7c, Ki = 3.4 nM).

Kinase Inhibitor Fragment-Based Screening and Scaffold Hopping

The planar, electron-deficient aromatic core of this 1,4-dione makes it a suitable fragment for ATP-competitive kinase inhibitor design, particularly for CDK family targets . The dual carbonyl groups offer multiple hydrogen-bonding vectors compatible with kinase hinge regions. Compared to saturated octahydro analogs, the aromatic dione form provides the flat geometry required for ATP-binding pocket complementarity. This compound can serve as a starting point for scaffold-hopping approaches to generate novel kinase inhibitor chemotypes distinct from established pyridine and pyrimidine-based inhibitors.

Regioisomeric Selectivity Studies in Heterocyclic Chemical Biology

The compound serves as a critical tool for systematic studies of how pyrano-pyridine-dione regioisomerism affects biological target engagement. As demonstrated by the divergence between [4,3-c]-1,4-dione (CDK2 association, cladobotryal antibacterial lineage), [3,4-c]-3,8-dione (camptothecin/topoisomerase lineage), and [2,3-b]-2,4-dione (PARP-1 inhibition) scaffolds, this compound enables chemical biology investigations into how subtle changes in nitrogen positioning within fused bicyclic systems redirect pharmacology [1][3]. Procurement of the authentic [4,3-c]-1,4-dione regioisomer is essential for these comparative target engagement experiments.

Quote Request

Request a Quote for 1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.